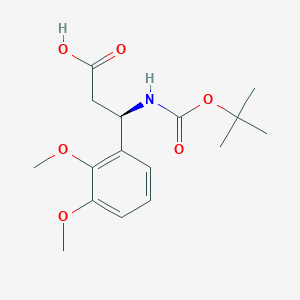

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

CAS No.: 500788-92-1

Cat. No.: VC3777496

Molecular Formula: C16H23NO6

Molecular Weight: 325.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500788-92-1 |

|---|---|

| Molecular Formula | C16H23NO6 |

| Molecular Weight | 325.36 g/mol |

| IUPAC Name | (3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

| Standard InChI Key | DMWARYCUBBJWKQ-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC |

Introduction

Structural Characteristics and Chemical Properties

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a β-homophenylalanine derivative characterized by several distinct structural features. The compound contains a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety, which is a common feature in many peptide synthesis intermediates. This protection group prevents unwanted reactions at the amino functionality during chemical transformations . The compound also features a 2,3-dimethoxyphenyl substituent, with methoxy groups specifically at the 2 and 3 positions of the phenyl ring, creating a unique electron density distribution that influences its reactivity patterns.

The molecular formula of this compound is C16H23NO6, with an approximate molecular weight of 325.36 g/mol. As a member of the β-amino acid family, this compound possesses an amino group at the β-position relative to the carboxylic acid functionality. The R-configuration at the C3 stereocenter indicates a specific three-dimensional arrangement of the substituents, which is critical for its biological activity and applications in asymmetric synthesis.

Physical Properties

The physical properties of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid can be inferred from similar compounds. It typically presents as a white to off-white crystalline solid with moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO, but limited solubility in water. The compound's optical rotation is expected to be in the range of [α]D = +45 to +50° (c=1 in ethanol at 25°C), based on comparisons with similar R-configured compounds .

Chemical Reactivity

The chemical reactivity of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily determined by its functional groups. The carboxylic acid moiety can participate in esterification and amide formation reactions, making this compound valuable in peptide coupling processes. The Boc protecting group can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents, exposing the free amino group for further transformations.

Synthesis and Preparation Methods

The synthesis of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically follows well-established methodologies for preparing enantiomerically pure β-amino acids with aromatic substituents. Several synthetic routes can be employed to access this compound, with the key considerations being stereoselectivity and functional group compatibility.

Enantioselective Synthesis Routes

One common approach involves the asymmetric addition of cyanide to the corresponding 2,3-dimethoxybenzaldehyde followed by hydrolysis of the resulting cyanohydrin. This method provides access to the α-hydroxy acid, which can be converted to the desired β-amino acid through a series of functional group transformations. The stereochemistry can be controlled using chiral catalysts or auxiliaries to ensure the R-configuration at the C3 position.

Protection Strategies

The synthesis typically involves several key steps as observed with similar compounds:

-

Introduction of the amino functionality with the desired stereochemistry

-

Protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base

-

Formation of the propionic acid moiety through appropriate chemical transformations

-

Purification through crystallization or chromatographic techniques

Table 1 below outlines the typical reaction conditions for the Boc protection step:

| Reagent | Quantity | Conditions | Expected Yield |

|---|---|---|---|

| 3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | 1 equivalent | - | - |

| Di-tert-butyl dicarbonate (Boc2O) | 1.1-1.2 equivalents | - | - |

| Triethylamine | 1.5 equivalents | - | - |

| Dioxane/Water (1:1) | Solvent | pH 8-9, 0°C to RT, 4-6h | 75-85% |

Biological Activity and Structure-Activity Relationships

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, like other β-amino acids with aromatic substituents, demonstrates significant potential for biological activity. The specific positioning of the methoxy groups at the 2 and 3 positions of the phenyl ring creates a unique electronic environment that can influence binding interactions with biological targets.

Receptor Interactions

The compound's structure suggests potential interactions with various biological receptors. The aromatic ring with methoxy substituents can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites. Additionally, the methoxy groups can serve as hydrogen bond acceptors, enhancing binding affinity to certain receptors. The R-configuration at the stereocenter is crucial for spatial recognition by stereoselective enzymes and receptors.

Applications in Peptide Chemistry

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid has significant applications in peptide chemistry, particularly in the development of conformationally constrained peptides and peptidomimetics.

Role in Peptide Synthesis

As a β-amino acid, this compound introduces additional flexibility and conformational constraints when incorporated into peptide chains. The incorporation of this building block can alter the secondary structure of peptides, potentially enhancing their biological activity and metabolic stability. The Boc protecting group makes it particularly suitable for solid-phase peptide synthesis using tert-butyloxycarbonyl chemistry.

Peptidomimetic Development

The compound serves as a valuable building block in the design of peptidomimetics—molecules that mimic the structural and functional characteristics of peptides while offering improved pharmacological properties. The 2,3-dimethoxy substitution pattern on the phenyl ring provides unique electronic properties that can influence the compound's interaction with biological targets, potentially leading to enhanced binding affinity and selectivity.

Comparative Analysis with Related Compounds

Understanding Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid in the context of structurally related compounds provides valuable insights into its distinctive properties and potential applications.

Structural Analogues Comparison

Table 2 presents a comparative analysis of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid with structurally related compounds:

Impact of Methoxy Positioning

The specific positioning of methoxy groups at the 2,3-positions of the phenyl ring in our target compound creates a unique electronic environment compared to other dimethoxy derivatives. The ortho-meta arrangement affects the compound's reactivity, stability, and binding characteristics. The 2,3-dimethoxy pattern potentially creates an electron-rich region that can enhance interactions with electron-deficient binding pockets in biological targets.

Research Applications and Current Developments

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid has diverse applications in contemporary research, particularly in pharmaceutical development and medicinal chemistry.

Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The unique structure, featuring a specific stereochemistry and substitution pattern, makes it suitable for developing drugs with enhanced selectivity and reduced side effects. Its incorporation into drug candidates can provide desired conformational constraints, potentially improving binding efficiency to specific targets.

Material Science Applications

Beyond pharmaceutical applications, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid and similar compounds have potential applications in material science. The compound's structure suggests potential utility in creating novel materials with specific properties, such as enhanced thermal stability and defined mechanical characteristics . The aromatic portion with specific substitution patterns can contribute to materials with unique optical and electronic properties.

Analytical Methods for Characterization

The accurate characterization of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is essential for research and quality control purposes. Several analytical techniques are commonly employed to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound's structure. The 1H NMR spectrum typically shows characteristic signals for the tert-butyl group of the Boc protecting group (around 1.4 ppm), the aromatic protons of the 2,3-dimethoxyphenyl moiety (6.7-7.1 ppm range), and the methoxy groups (approximately 3.8-3.9 ppm). The 13C NMR spectrum further confirms the structure, with signals corresponding to the carbonyl carbons, aromatic carbons, and methoxy carbons.

Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid (broad band around 3000-2500 cm-1 and strong band around 1700 cm-1), the carbamate functionality of the Boc group (around 1700-1650 cm-1), and the ether linkages of the methoxy groups (around 1250-1050 cm-1).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with appropriate chiral stationary phases is commonly used to assess the enantiomeric purity of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Mass spectrometry provides definitive confirmation of the molecular weight and can also be used to identify potential impurities or degradation products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume